molecular formula C21H29IN2 B14667160 1-(1,3-Diphenylpropyl)-4-methylpiperazine;iodomethane CAS No. 40028-10-2

1-(1,3-Diphenylpropyl)-4-methylpiperazine;iodomethane

Cat. No.: B14667160
CAS No.: 40028-10-2
M. Wt: 436.4 g/mol
InChI Key: URVMEBAQOUFSNL-UHFFFAOYSA-N
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Description

1-(1,3-Diphenylpropyl)-4-methylpiperazine;iodomethane is a complex organic compound with a unique structure that includes a piperazine ring substituted with a 1,3-diphenylpropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Diphenylpropyl)-4-methylpiperazine typically involves the reaction of 1,3-diphenylpropylamine with 4-methylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of 1-(1,3-Diphenylpropyl)-4-methylpiperazine may involve large-scale batch or continuous processes. The use of advanced techniques such as phase-transfer catalysis and microwave irradiation can enhance the efficiency and scalability of the synthesis . These methods allow for the production of the compound in large quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Diphenylpropyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

1-(1,3-Diphenylpropyl)-4-methylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,3-Diphenylpropyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Diphenylpropyl)-4-methylpiperazine is unique due to its specific combination of a piperazine ring with a 1,3-diphenylpropyl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

40028-10-2

Molecular Formula

C21H29IN2

Molecular Weight

436.4 g/mol

IUPAC Name

1-(1,3-diphenylpropyl)-4-methylpiperazine;iodomethane

InChI

InChI=1S/C20H26N2.CH3I/c1-21-14-16-22(17-15-21)20(19-10-6-3-7-11-19)13-12-18-8-4-2-5-9-18;1-2/h2-11,20H,12-17H2,1H3;1H3

InChI Key

URVMEBAQOUFSNL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CCC2=CC=CC=C2)C3=CC=CC=C3.CI

Origin of Product

United States

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